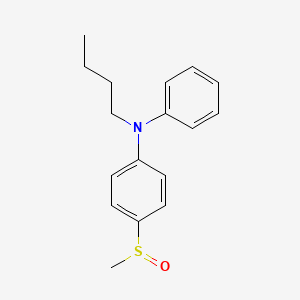
N-Butyl-4-(methanesulfinyl)-N-phenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-4-(methanesulfinyl)-N-phenylaniline is an organic compound that belongs to the class of sulfoxides It is characterized by the presence of a butyl group, a methanesulfinyl group, and a phenylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-4-(methanesulfinyl)-N-phenylaniline typically involves the reaction of 4-(methanesulfinyl)aniline with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems could be employed to enhance efficiency and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-4-(methanesulfinyl)-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Alkyl or aryl halides; reactions conducted in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent.
Major Products Formed
Oxidation: N-Butyl-4-(methanesulfonyl)-N-phenylaniline.
Reduction: N-Butyl-4-(methylthio)-N-phenylaniline.
Substitution: Various N-alkyl or N-aryl derivatives of 4-(methanesulfinyl)-N-phenylaniline.
Scientific Research Applications
N-Butyl-4-(methanesulfinyl)-N-phenylaniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Butyl-4-(methanesulfinyl)-N-phenylaniline involves its interaction with specific molecular targets and pathways. The methanesulfinyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways. The compound may also interact with proteins and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Butyl-4-(methylthio)-N-phenylaniline: Similar structure but with a methylthio group instead of a methanesulfinyl group.
N-Butyl-4-(methanesulfonyl)-N-phenylaniline: Contains a methanesulfonyl group instead of a methanesulfinyl group.
N-Butyl-4-(methylsulfonyl)-N-phenylaniline: Similar to the methanesulfonyl derivative but with a methylsulfonyl group.
Uniqueness
N-Butyl-4-(methanesulfinyl)-N-phenylaniline is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical and biological properties. This group can undergo specific redox reactions, making the compound valuable in various applications where redox activity is crucial.
Properties
CAS No. |
350683-79-3 |
|---|---|
Molecular Formula |
C17H21NOS |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-butyl-4-methylsulfinyl-N-phenylaniline |
InChI |
InChI=1S/C17H21NOS/c1-3-4-14-18(15-8-6-5-7-9-15)16-10-12-17(13-11-16)20(2)19/h5-13H,3-4,14H2,1-2H3 |
InChI Key |
MVASLSLVTRLHTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)C2=CC=C(C=C2)S(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]naphthalene](/img/structure/B12572893.png)
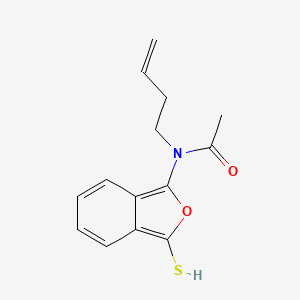
![2-(3,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12572906.png)
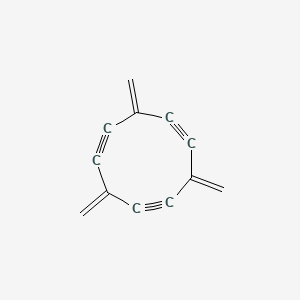
![1-Methyl-3-[(tetradecyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12572924.png)


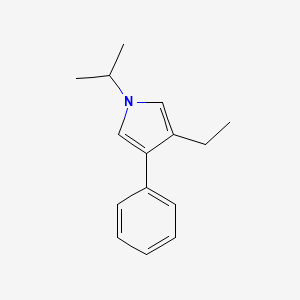
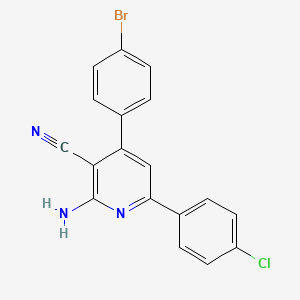

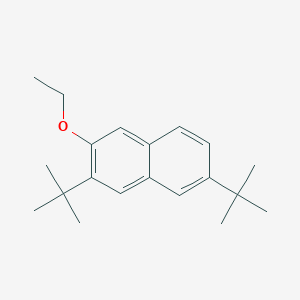
![Ethyl bis[(2-hydroxy-4-oxopent-2-en-3-yl)sulfanyl]acetate](/img/structure/B12572985.png)
![N-[(2S)-1-oxo-3-phenylpropan-2-yl]-2-phenoxybenzamide](/img/structure/B12572988.png)

